molecular formula C17H34O3 B14360368 7-[(Oxan-2-yl)oxy]dodecan-1-ol CAS No. 91097-64-2

7-[(Oxan-2-yl)oxy]dodecan-1-ol

Cat. No.: B14360368
CAS No.: 91097-64-2
M. Wt: 286.4 g/mol
InChI Key: MHIGJOBZQPEIDW-UHFFFAOYSA-N
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Description

7-[(Oxan-2-yl)oxy]dodecan-1-ol is a chemical compound characterized by the presence of an oxane ring attached to a dodecanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Oxan-2-yl)oxy]dodecan-1-ol typically involves the reaction of dodecan-1-ol with oxane derivatives under specific conditions. One common method includes the use of oxirane or oxetane derivatives in the presence of a catalyst to facilitate the formation of the oxane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 7-[(Oxan-2-yl)oxy]dodecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxane ring can be reduced under specific conditions to yield different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of dodecanal or dodecanoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

7-[(Oxan-2-yl)oxy]dodecan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(Oxan-2-yl)oxy]dodecan-1-ol involves its interaction with specific molecular targets. The oxane ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Dodecan-1-ol: A similar compound with a simpler structure, lacking the oxane ring.

    Dodecanal: An oxidized form of dodecan-1-ol.

    1-Bromododecane: A halogenated derivative used in organic synthesis.

Uniqueness: 7-[(Oxan-2-yl)oxy]dodecan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts

Properties

CAS No.

91097-64-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

7-(oxan-2-yloxy)dodecan-1-ol

InChI

InChI=1S/C17H34O3/c1-2-3-6-11-16(12-7-4-5-9-14-18)20-17-13-8-10-15-19-17/h16-18H,2-15H2,1H3

InChI Key

MHIGJOBZQPEIDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCCO)OC1CCCCO1

Origin of Product

United States

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